N-(2-morpholin-4-ylethyl)-2-naphthalen-1-yloxyacetamide
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Overview
Description
N-(2-morpholin-4-ylethyl)-2-naphthalen-1-yloxyacetamide is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a morpholine ring, a naphthalene moiety, and an acetamide group, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-morpholin-4-ylethyl)-2-naphthalen-1-yloxyacetamide typically involves the reaction of 2-(naphthalen-1-yloxy)acetic acid with 2-(morpholin-4-yl)ethylamine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(2-morpholin-4-ylethyl)-2-naphthalen-1-yloxyacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the morpholine ring or the naphthalene moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines under basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted morpholine or naphthalene derivatives.
Scientific Research Applications
N-(2-morpholin-4-ylethyl)-2-naphthalen-1-yloxyacetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(2-morpholin-4-ylethyl)-2-naphthalen-1-yloxyacetamide involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(2-morpholin-4-ylethyl)-2-(1-naphthalen-1-yl-2,5-dioxoimidazolidin-4-yl)acetamide
- 6-Ethoxy-4-N-(2-morpholin-4-ylethyl)-2-N-propan-2-yl-1,3,5-triazine-2,4-diamine
Uniqueness
N-(2-morpholin-4-ylethyl)-2-naphthalen-1-yloxyacetamide stands out due to its unique combination of a morpholine ring and a naphthalene moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C18H22N2O3 |
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Molecular Weight |
314.4 g/mol |
IUPAC Name |
N-(2-morpholin-4-ylethyl)-2-naphthalen-1-yloxyacetamide |
InChI |
InChI=1S/C18H22N2O3/c21-18(19-8-9-20-10-12-22-13-11-20)14-23-17-7-3-5-15-4-1-2-6-16(15)17/h1-7H,8-14H2,(H,19,21) |
InChI Key |
UHUCIVJPYGPBQT-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1CCNC(=O)COC2=CC=CC3=CC=CC=C32 |
Synonyms |
N-(2-morpholin-4-yl-ethyl)-2-(1-naphthyloxy)acetamide |
Origin of Product |
United States |
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